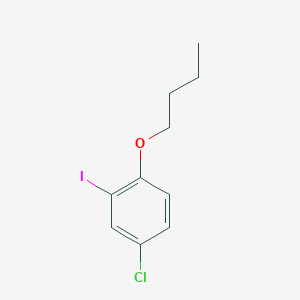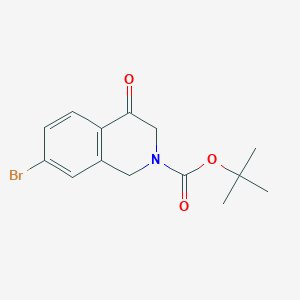
1-(5-Bromo-6-methyl-indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-6-methyl-indolin-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a bromine atom at the 5th position and a methyl group at the 6th position of the indole ring, with an ethanone group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 6-methylindole followed by acylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step involves reacting the brominated intermediate with ethanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products:
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: 1-(5-Bromo-6-methyl-indolin-1-yl)acetic acid.
Reduction: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(5-Bromo-6-methyl-indolin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex indole derivatives.
Biological Studies: Researchers use it to study the biological activity of indole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine and ethanone groups can enhance the compound’s binding affinity and specificity towards these targets. The indole ring system is known to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.
Comparación Con Compuestos Similares
1-(5-Bromo-6-chloro-indolin-1-yl)ethanone: Similar structure but with a chlorine atom instead of a methyl group.
1-(5-Bromo-6-fluoro-indolin-1-yl)ethanone: Similar structure but with a fluorine atom instead of a methyl group.
1-(5-Bromo-6-methyl-indolin-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone is unique due to the presence of both a bromine atom and a methyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. The ethanone group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-(5-bromo-6-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-5-11-9(6-10(7)12)3-4-13(11)8(2)14/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQUNVUPRIQGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2C(=O)C)C=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3'-(2-Aminoethyl)-[1,1'-biphenyl]-4-ol hydrochloride](/img/structure/B8244498.png)







![3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile](/img/structure/B8244571.png)

![3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B8244576.png)
![6-Bromopyrrolo[1,2-b]pyridazin-4-ol](/img/structure/B8244582.png)

![(3S)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B8244587.png)
